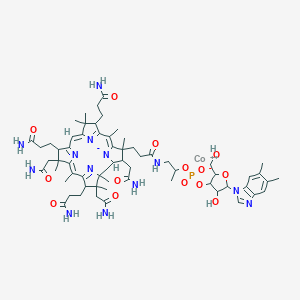![molecular formula C12H13N3O3S B224659 N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a sulfonamide derivative, which has been synthesized using different methods. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies.
作用机制
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MPA has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a vital role in gene expression.
生化和生理效应
MPA has several biochemical and physiological effects. Studies have shown that MPA can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. MPA has also been found to have anti-inflammatory properties and can inhibit the activity of inflammatory cytokines. Additionally, MPA has been found to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the significant advantages of using MPA in lab experiments is its high potency and specificity. MPA has been found to have a high affinity for carbonic anhydrase and histone deacetylases, making it an ideal candidate for various research studies. However, one of the limitations of using MPA in lab experiments is its potential toxicity. Studies have shown that MPA can be toxic to certain cell types, and caution should be exercised when using MPA in lab experiments.
未来方向
The potential applications of MPA in various fields of scientific research are extensive. Some of the future directions for research on MPA include its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Further studies are also needed to understand the mechanism of action of MPA and to identify potential side effects and toxicity issues. Additionally, studies are needed to explore the potential use of MPA in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, MPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies. Further research is needed to fully understand the potential applications of MPA and its mechanism of action.
合成方法
The synthesis of MPA has been achieved using different methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxamide, followed by the addition of acetic anhydride. Both methods have been found to be effective in synthesizing MPA.
科学研究应用
MPA has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of MPA is in the field of cancer research. Studies have shown that MPA has anti-cancer properties and can inhibit the growth of cancer cells. MPA has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide |
|---|---|
分子式 |
C12H13N3O3S |
分子量 |
279.32 g/mol |
IUPAC 名称 |
N-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-9-7-8-15(14-9)19(17,18)12-5-3-11(4-6-12)13-10(2)16/h3-8H,1-2H3,(H,13,16) |
InChI 键 |
WLPZUPNLGCIWCP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)





![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


